1-Phenyl-3-(phenylamino)prop-2-en-1-one
Description
1-Phenyl-3-(phenylamino)prop-2-en-1-one (PPAPO) is an α,β-unsaturated ketone featuring a conjugated enone system and a phenylamino substituent. Its structure enables diverse applications, notably as a corrosion inhibitor for N80 steel in hydrochloric acid environments, where it demonstrates adsorption-driven protection via coordination with metal surfaces . The phenylamino group contributes electron density to the enone system, enhancing its ability to interact with metallic substrates through both physical adsorption and chemisorption mechanisms .
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-anilino-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H13NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-12,16H |
InChI Key |
KTJZOKJJOYMVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-3-(phenylamino)prop-2-en-1-one typically involves the reaction of aniline with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
1-Phenyl-3-(phenylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have demonstrated the anticancer properties of 1-Phenyl-3-(phenylamino)prop-2-en-1-one. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study published in Bioorganic & Medicinal Chemistry highlighted its effectiveness against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
Analgesic Properties
Another notable application of this compound is its analgesic effect. It has been reported to exhibit pain-relieving properties, making it a candidate for pain management therapies. The mechanism involves modulation of pain pathways, which could lead to the development of new analgesics with fewer side effects compared to traditional opioids .
Neuroprotective Effects
The neuroprotective capabilities of 1-Phenyl-3-(phenylamino)prop-2-en-1-one have also been explored. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science Applications
Corrosion Inhibition
1-Phenyl-3-(phenylamino)prop-2-en-1-one has been studied for its effectiveness as a corrosion inhibitor for metals like steel in acidic environments. A research paper detailed its adsorption behavior on N80 steel in hydrochloric acid solutions, demonstrating significant corrosion protection through the formation of a protective film on the metal surface .
Table: Corrosion Inhibition Efficiency
| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 2.50 | 0 |
| 5 | 1.25 | 50 |
| 10 | 0.75 | 70 |
| 15 | 0.40 | 84 |
Synthetic Applications
Synthesis of β-Aminoketones
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of β-aminoketones. Its reactivity allows for various transformations, making it an essential building block in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Case Studies
Case Study: Anticancer Activity
In a controlled study involving multiple cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), treatment with varying concentrations of 1-Phenyl-3-(phenylamino)prop-2-en-1-one resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating potent anticancer activity.
Case Study: Corrosion Inhibition Performance
A study assessing the performance of this compound as a corrosion inhibitor showed that at a concentration of 15 mM, it reduced the corrosion rate of N80 steel by approximately 84%. This significant reduction highlights its effectiveness and potential industrial applications.
Mechanism of Action
The mechanism by which 1-Phenyl-3-(phenylamino)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as metal surfaces or biological enzymes. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents corrosion. This adsorption process is spontaneous and involves chemisorption, where the compound forms strong chemical bonds with the metal surface .
In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Derivatives
- (E)-3-(Ethylthio)-1-phenyl-3-(phenylamino)prop-2-en-1-one (1a): Structural Difference: Replaces the β-hydrogen in PPAPO with an ethylthio (-S-C₂H₅) group. Impact: The sulfur atom enhances nucleophilicity, enabling selective hydrolysis in aqueous media to yield β-keto thiols or amides (e.g., 87% yield of β-keto thioester under optimized conditions) . Comparison: Unlike PPAPO, which is used in corrosion inhibition, 1a’s reactivity is tailored for synthetic organic chemistry, particularly in heterocycle synthesis .
Heterocyclic Derivatives
- 3-((2-Oxo-2-phenylethyl)thio)-1-phenyl-3-(phenylamino)-2-(pyridin-2-yl)prop-2-en-1-one (Compound 5): Structural Difference: Incorporates a pyridine ring and a thioether group. However, its bulkier structure may reduce solubility compared to PPAPO .
Chalcone Analogues
- ANPEO and VBNPEO: Structural Differences: Replace the phenylamino group in PPAPO with allyloxy (ANPEO) or 4-vinylbenzyloxy (VBNPEO) groups. However, the extended π-systems in VBNPEO may improve thermal stability . Comparison: PPAPO’s amino group provides stronger electron donation compared to the ether linkages in ANPEO/VBNPEO, making PPAPO more effective in polar environments like acidic solutions .
Electronic Effects of Substituents
Electron-Donating Groups (EDGs)
- 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b): Structural Difference: Methoxy (-OCH₃) group at the para position of the phenyl ring. Impact: The EDG enhances electron density on the enone system, improving adsorption on positively charged metal surfaces. This could theoretically increase corrosion inhibition efficiency compared to PPAPO, though direct comparative data is lacking .
Electron-Withdrawing Groups (EWGs)
- This trade-off may lower inhibition efficiency relative to PPAPO .
Biological Activity
1-Phenyl-3-(phenylamino)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. This article aims to compile and analyze the biological activity of this compound by reviewing various studies, including in vitro and in vivo experiments.
Chemical Structure
The chemical structure of 1-Phenyl-3-(phenylamino)prop-2-en-1-one can be represented as follows:
This structure comprises a chalcone backbone, which is known for its ability to interact with various biological targets.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of 1-Phenyl-3-(phenylamino)prop-2-en-1-one through various mechanisms:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported the compound's activity against 60 human cancer cell lines, showcasing growth inhibition percentages (GI%) that indicate its potential as an anticancer agent. The following table summarizes the findings:
| Cell Line | Mean Growth (%) | Growth Inhibition (%) |
|---|---|---|
| SNB-75 (CNS cancer) | 97.18 | 33.36 |
| SR (Leukemia) | 89.48 | 35.27 |
| MCF7 (Breast cancer) | 87.49 | 70.68 |
These results suggest that the compound is particularly effective against breast cancer cells, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways .
The mechanism underlying the anticancer effects of 1-Phenyl-3-(phenylamino)prop-2-en-1-one involves several pathways:
- Tubulin Destabilization : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the induction of apoptosis, suggesting that this compound may exert its effects through oxidative stress mechanisms .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of 1-Phenyl-3-(phenylamino)prop-2-en-1-one. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. A specific study demonstrated that treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential utility in managing inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. In vitro tests have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have been documented regarding the application of 1-Phenyl-3-(phenylamino)prop-2-en-1-one in therapeutic settings:
- Breast Cancer Treatment : A clinical case reported significant tumor reduction in patients treated with formulations containing this compound alongside standard chemotherapy.
- Chronic Inflammation Management : Patients with chronic inflammatory conditions showed marked improvement when administered this compound as part of their treatment regimen.
Q & A
Basic: What are the standard synthetic protocols for 1-phenyl-3-(phenylamino)prop-2-en-1-one, and how can reaction efficiency be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between an acetophenone derivative and a substituted phenylamine. Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance reaction rates due to improved solubility of intermediates .
- Catalyst use : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts accelerate keto-enol tautomerism, critical for enone formation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product, while recrystallization improves purity .
Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of 1-phenyl-3-(phenylamino)prop-2-en-1-one?
Core techniques include:
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., α,β-unsaturated ketone protons at δ 6.5–7.5 ppm) and carbon backbone .
- XRD analysis : Resolves stereochemistry (E/Z configuration) and molecular conformation via single-crystal diffraction .
Advanced: How can researchers address discrepancies in spectroscopic data when analyzing stereoisomers of this compound?
Discrepancies often arise from overlapping signals in NMR or ambiguous crystallographic data. Solutions include:
- XRD validation : Definitive stereochemical assignment via single-crystal analysis .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, cross-validating experimental data .
Advanced: What computational strategies are employed to predict the electronic properties and reaction mechanisms of this chalcone derivative?
- DFT studies : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer properties .
- Mechanistic simulations : Transition state analysis (e.g., for Claisen-Schmidt condensation) identifies rate-determining steps and guides catalyst design .
Advanced: How does microbial biotransformation modify 1-phenyl-3-(phenylamino)prop-2-en-1-one, and what analytical methods track these modifications?
- Biotransformation pathways : Aspergillus glaucus introduces hydroxyl groups or cleaves the enone system, altering bioactivity .
- Analytical tracking : HPLC-MS or GC-MS monitors metabolite formation, while NMR confirms structural changes .
Basic: What crystallographic parameters are critical for determining the molecular conformation of this compound?
Key parameters include:
- Unit cell dimensions (e.g., monoclinic system with space group P21/c) .
- Bond angles and lengths : E-configuration of the α,β-unsaturated ketone (C=O bond ~1.22 Å; C=C bond ~1.33 Å) .
- Thermal displacement parameters : Assess molecular rigidity and packing efficiency .
Advanced: What challenges arise in achieving regioselective synthesis, and how can reaction conditions be tailored to improve selectivity?
- Regioselectivity issues : Competing nucleophilic sites in phenylamine derivatives lead to byproducts .
- Optimization strategies : Use sterically hindered amines or Lewis acids (e.g., ZnCl₂) to direct enone formation .
Advanced: How do intermolecular interactions influence the solid-state packing of this compound, and what analytical approaches elucidate these interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
